molecular formula C12H14ClNS B2858937 Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride CAS No. 2219407-54-0

Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride

Cat. No.: B2858937
CAS No.: 2219407-54-0
M. Wt: 239.76
InChI Key: BWTXJGRZQKEYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride is a chemical compound with the molecular formula C12H13NS·HCl It is a hydrochloride salt of a substituted amine, featuring a thiophene ring attached to a phenyl group, which is further connected to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of the intermediate compound, {[4-(thiophen-3-yl)phenyl]methyl}amine.

    Methylation: The intermediate is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield the desired amine.

    Hydrochloride Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The thiophene ring in this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the amine or thiophene functionalities.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, with reagents like bromine (Br2) or nitric acid (HNO3) leading to brominated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Br2, HNO3

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced amine derivatives

    Substitution: Brominated or nitrated phenyl derivatives

Scientific Research Applications

Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving amine functionalities.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic components.

Comparison with Similar Compounds

    Thiophene-based Amines: Compounds like 2-thiophenemethylamine and 3-thiophenemethylamine share structural similarities with Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride.

    Phenyl-based Amines: Compounds such as benzylamine and phenethylamine also have structural similarities due to the presence of the phenyl group.

Uniqueness: this compound is unique due to the combination of the thiophene and phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N-methyl-1-(4-thiophen-3-ylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS.ClH/c1-13-8-10-2-4-11(5-3-10)12-6-7-14-9-12;/h2-7,9,13H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTXJGRZQKEYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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